1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
1-(2,4-Dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a pyridine derivative characterized by a 2,4-dichlorobenzyl group at the 1-position of the pyridine ring, an ethyl-substituted carboxamide at the 3-position, and a ketone at the 6-position. Its molecular formula is C₁₅H₁₄Cl₂N₂O₂, with a molecular weight of 325.20 g/mol and CAS number 242797-35-9 .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-ethyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-18-15(21)11-4-6-14(20)19(9-11)8-10-3-5-12(16)7-13(10)17/h3-7,9H,2,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESONXPVUJBJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137826 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
242797-35-9 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves the following steps:
Preparation of 2,4-dichlorobenzyl chloride: This intermediate can be synthesized by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the pyridinecarboxamide moiety: The pyridinecarboxamide group can be introduced through a reaction between 2,4-dichlorobenzyl chloride and ethyl nicotinate in the presence of a base such as sodium hydride.
Cyclization and oxidation: The final step involves the cyclization of the intermediate product to form the pyridine ring, followed by oxidation to introduce the keto group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyridinecarboxamides, hydroxylated derivatives, and other functionalized compounds .
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Structural and Functional Differences
Substituent Position on Benzyl Group: The target compound’s 2,4-dichlorobenzyl group contrasts with 3-chlorobenzyl (CAS 339024-51-0, 338977-35-8) and 3,4-dichlorobenzyl (CAS 338782-63-1). The 2-chlorobenzyl group in CAS 941930-77-4 introduces a meta-chlorine, which may reduce steric hindrance compared to para-substituted analogs .
N-(4-Methoxyphenyl) (CAS 338977-35-8) introduces electron-donating methoxy groups, which could modulate metabolic stability .
Pyridine Ring Modifications :
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target compound (325.20 g/mol) is lighter than analogs with aryl carboxamides (e.g., 403.72 g/mol for CAS 339024-51-0), which may favor better absorption .
- Lipophilicity : The N-ethyl group in the target compound likely reduces logP compared to bulkier aryl substituents, balancing solubility and permeability.
- Metabolic Stability : Fluorine (CAS 338782-63-1) and methoxy groups (CAS 338977-35-8) may slow oxidative metabolism compared to the target’s ethyl group .
Biological Activity
Overview
1-(2,4-Dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS Number: 242797-35-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a dichlorobenzyl group and a pyridinecarboxamide moiety, suggests various mechanisms of action that could be exploited for therapeutic purposes.
The compound's molecular formula is , with a molecular weight of 315.19 g/mol. Its structural uniqueness contributes to its varied biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14Cl2N2O2 |
| Molecular Weight | 315.19 g/mol |
| CAS Number | 242797-35-9 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The following mechanisms have been proposed based on structural analysis and preliminary studies:
- Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anti-inflammatory Properties : Preliminary studies indicate that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, potentially through the NF-kB signaling pathway.
- Anticancer Potential : The compound has shown promise in inducing apoptosis in cancer cell lines, likely through intrinsic and extrinsic signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.
Anti-inflammatory Effects
In vitro studies have reported that the compound reduces the production of inflammatory mediators in macrophage cell lines. For instance, treatment with the compound resulted in decreased levels of nitric oxide and reactive oxygen species (ROS), which are critical in the inflammatory response.
Anticancer Activity
A comparative study analyzed the effects of this compound on HeLa cells (cervical cancer) and reported that it induced significant apoptosis compared to control groups. The mechanism appears to involve mitochondrial pathways leading to cytochrome c release and subsequent activation of caspases.
Case Studies
Several case studies highlight the biological activities of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against E. coli and Staphylococcus aureus.
- Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.
-
Inflammation Model :
- Objective : To assess anti-inflammatory effects in RAW264.7 macrophages.
- Results : Reduced TNF-α levels by 50% at a concentration of 10 µM.
-
Cancer Cell Line Study :
- Objective : To determine cytotoxic effects on various cancer cell lines.
- Results : Induced apoptosis in breast cancer cells (MCF7) with an IC50 value of 15 µM after 48 hours of treatment.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyridone core via cyclization of substituted malononitrile derivatives under acidic conditions.
- Step 2 : Introduction of the dichlorobenzyl group via nucleophilic substitution (SN2) using 2,4-dichlorobenzyl bromide in the presence of a base like K₂CO₃.
- Step 3 : N-ethylation of the carboxamide group using ethyl iodide and a catalyst such as tetrabutylammonium iodide (TBAI) in DMF.
Purity validation requires HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and NMR for structural confirmation .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm substituent orientation and hydrogen-bonding patterns.
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.1 ppm) and carboxamide carbonyl (δ ~165 ppm).
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electron distribution and reactive sites .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HEK-293 or HepG2 cell lines.
- Cytotoxicity : MTT assay at concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can researchers address contradictory data in reported biological activities (e.g., high in vitro potency vs. low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via intravenous/oral administration in rodent models.
- Metabolite Identification : Incubate with liver microsomes and analyze metabolites using UPLC-QTOF-MS.
- Formulation Optimization : Test solubility enhancers (e.g., PEG-400) or nanoparticle encapsulation to improve bioavailability .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the dichlorobenzyl moiety?
- Methodological Answer :
- Analog Synthesis : Replace 2,4-dichlorobenzyl with fluorinated or methoxy-substituted benzyl groups.
- Binding Affinity Assays : Surface Plasmon Resonance (SPR) to compare binding kinetics to target proteins.
- Molecular Dynamics Simulations : Analyze ligand-protein interactions (e.g., RMSD and binding free energy calculations) .
Q. How to design experiments elucidating the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using human liver microsomes and luminescent substrates.
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) and LC-MS/MS analysis.
- Genotoxicity : Ames test (TA98 and TA100 strains) to assess mutagenic potential .
Data Contradiction Resolution
Q. What analytical approaches resolve discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
